

An In-depth Technical Guide to the Post-Translational Modifications of Interleukin-23

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This guide provides a comprehensive overview of the post-translational modifications (PTMs) of the Interleukin-23 (IL-23) protein, a key cytokine implicated in autoimmune and inflammatory diseases. Understanding these modifications is crucial for elucidating its complex biology and for the development of novel therapeutics.

Introduction to Interleukin-23

Interleukin-23 (IL-23) is a heterodimeric cytokine composed of two subunits: p19 and p40.^{[1][2]} The p40 subunit is shared with IL-12.^{[1][3]} IL-23 is a central player in the inflammatory response, primarily by promoting the survival and expansion of T helper 17 (Th17) cells.^{[1][4]} These cells produce a range of pro-inflammatory cytokines, including IL-17, IL-21, and IL-22, which are critical for host defense against extracellular pathogens but also contribute to the pathology of numerous autoimmune diseases like psoriasis, Crohn's disease, and rheumatoid arthritis.^{[1][2][5][6]} IL-23 is mainly secreted by activated macrophages and dendritic cells.^{[1][3]}

Post-Translational Modifications of IL-23 and its Receptor

While direct PTMs of the IL-23 cytokine itself are not extensively detailed in currently available literature, the functionality of the IL-23 signaling axis is heavily influenced by PTMs of its

receptor and downstream signaling molecules. The IL-23 receptor is a heterodimer composed of the IL-12R β 1 and IL-23R subunits.[1][3]

Glycosylation

Glycosylation, the enzymatic addition of sugars to proteins, is a critical PTM that affects protein folding, stability, and function.[7] The IL-23 receptor (IL-23R) is known to be heavily glycosylated.[8][9]

N-linked Glycosylation of IL-23R: Structural studies have identified several potential N-linked glycosylation sites on both the human and mouse IL-23R.[10] Mass spectrometry analysis of recombinant human IL-23R has confirmed the presence of N-linked glycans at specific asparagine residues.[8] One study identified six N-linked glycosylation sites in the ectodomain of human IL-23R at positions N47 and N81.[6] Another detailed analysis identified eight glycosylation sites on IL-23R at Asn6, Asn24, Asn58, Asn118, Asn157, Asn209, Asn239, and Asn250.[8] The occupancy and the types of glycan structures at these sites vary, with most being complex-type structures with fucose and sialic acid.[8][9]

Functional Impact of Glycosylation: While the precise functional roles of each glycosylation site on IL-23R are still under investigation, it is well-established that glycosylation can influence receptor-ligand interactions, receptor trafficking, and signal transduction. Alterations in glycosylation patterns of antibodies have also been linked to IL-23-mediated inflammatory activity.[11]

Quantitative Data on IL-23R Glycosylation Site Occupancy

Glycosylation Site	Estimated Occupancy (Trypsin Digestion)	Estimated Occupancy (LysC Digestion)	Primary Glycan Types Observed
Asn6	45%	42%	Complex-type
Asn24	>95%	>95%	Complex-type
Asn58	>95%	>95%	Complex-type
Asn118	>95%	>95%	Complex-type
Asn157	>95%	>95%	High mannose, Hybrid-type
Asn209	>95%	>95%	Complex-type
Asn239	>95%	>95%	Complex-type
Asn250	88%	55%	Complex-type

Data derived from mass spectrometry analysis of soluble recombinant human IL-23r.[8][9]

Phosphorylation

Phosphorylation is a key PTM in signal transduction, and the IL-23 signaling pathway is heavily reliant on it. Upon IL-23 binding to its receptor, Janus kinases (JAKs), specifically JAK2 and TYK2, are activated.[1][2] These kinases then phosphorylate STAT3 and, to a lesser extent, STAT4 transcription factors.[2][3] Phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of target genes, including RORyt, the master regulator of Th17 cell differentiation.[1][5]

Recent quantitative phosphoproteomic studies have expanded our understanding of IL-23-induced phosphorylation events in Th17 cells. One study identified 168 regulated phosphorylation sites upon IL-23 stimulation, including the phosphorylation of the myosin

regulatory light chain (RLC), which is involved in cell migration.[12][13] IL-23 can also induce the phosphorylation of AKT, leading to the activation of the mTOR/NF-κB signaling pathway.[14]

Ubiquitination

Ubiquitination is another critical PTM that can regulate protein stability, localization, and activity. The regulation of IL-23 production and signaling involves ubiquitination. For instance, the deubiquitinase Trabid has been shown to play a role in the epigenetic regulation of IL12 and IL23 gene expression by deubiquitinating and stabilizing the histone demethylase Jmjd2d.[15] Additionally, the E3 ubiquitin ligase CRL4DCAF2 negatively regulates IL-23 production in dendritic cells by promoting the polyubiquitination and degradation of NIK (NF-κB-inducing kinase).[16] The Denticleless E3 Ubiquitin Protein Ligase Homolog (DTL) is also being investigated as a potential negative regulator of IL-23.[17]

Experimental Protocols

Analysis of Protein Glycosylation

1. Mass Spectrometry (MS)-Based Glycoproteomics: This is a powerful technique for identifying glycosylation sites and characterizing glycan structures.[7][18]
 - Sample Preparation: Glycoproteins are isolated and purified. This can be achieved through methods like lectin affinity chromatography, which uses proteins that bind to specific carbohydrate structures.[7][19]
 - Enzymatic Digestion: The protein is digested into smaller peptides using enzymes like trypsin.
 - Glycopeptide Enrichment: Glycopeptides are enriched from the peptide mixture using techniques such as hydrophilic interaction liquid chromatography (HILIC).[19]
 - Enzymatic Release of N-glycans: N-glycans are typically released from the peptides using the enzyme PNGase F.[20][21]
 - Mass Spectrometry Analysis: The released glycans and the deglycosylated peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] Fragmentation techniques like Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) are used to

determine the glycan composition and the peptide sequence, thereby identifying the glycosylation site.[8][18]

2. Western Blotting for Glycosylation Analysis:

- Enzymatic Deglycosylation: The protein of interest is treated with a cocktail of glycosidases (e.g., PNGase F, Endo H) to remove N-linked and/or O-linked glycans.[21]
- SDS-PAGE and Western Blot: The treated and untreated protein samples are run on an SDS-PAGE gel and transferred to a membrane. The protein is then detected with a specific antibody. A shift in the molecular weight of the treated protein compared to the untreated control indicates the presence of glycosylation.[21]

Analysis of Protein Phosphorylation

1. Quantitative Phosphoproteomics using Mass Spectrometry:

- Cell Lysis and Protein Digestion: Cells are lysed, and proteins are extracted and digested into peptides.
- Phosphopeptide Enrichment: Phosphopeptides are enriched from the complex peptide mixture using techniques like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
- LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by LC-MS/MS to identify the phosphorylation sites and quantify changes in phosphorylation levels between different conditions (e.g., with and without IL-23 stimulation).[12][13]

2. Western Blotting for Phosphorylation Analysis:

- Cell Stimulation and Lysis: Cells are stimulated (e.g., with IL-23) for various time points and then lysed.
- SDS-PAGE and Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the protein of interest (e.g., anti-phospho-STAT3). Total protein levels are also measured as a control.

Functional Assays for IL-23 Signaling

1. IL-23-induced Cytokine Production:

- Cell Culture: IL-23 responsive cells (e.g., Th17 cells, ILC3s) are cultured in the presence or absence of recombinant IL-23.
- Cytokine Measurement: The levels of secreted cytokines (e.g., IL-17, IL-22) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.

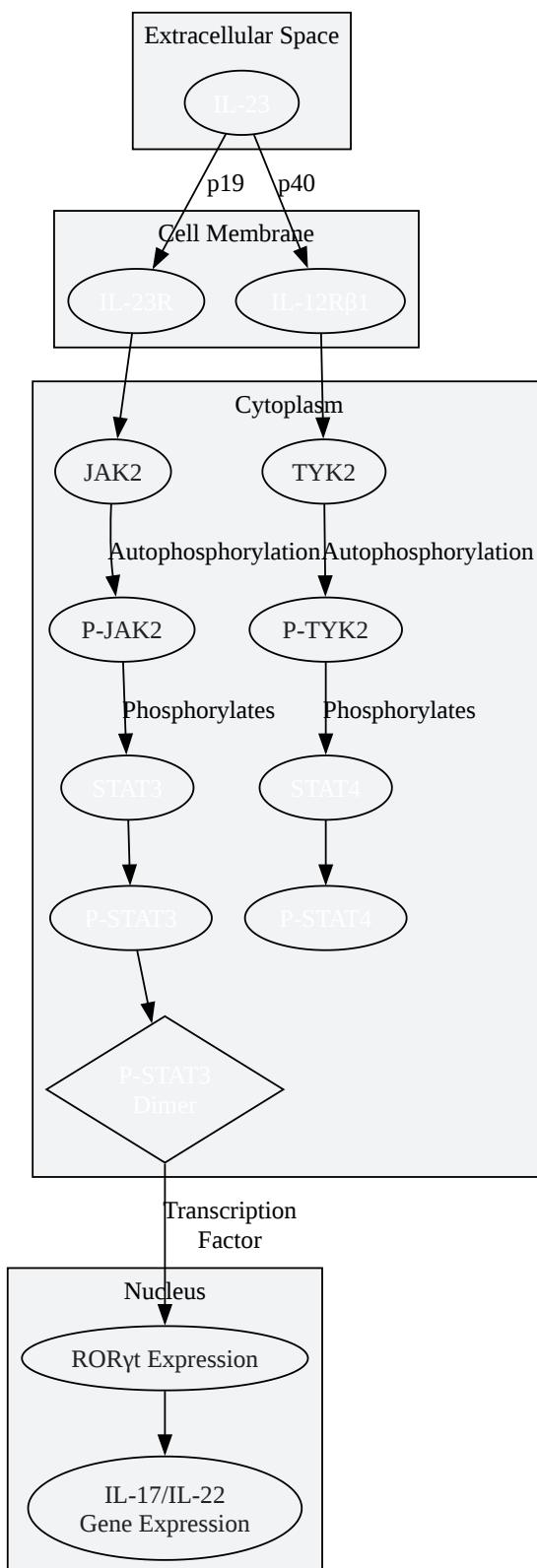
2. Reporter Gene Assays:

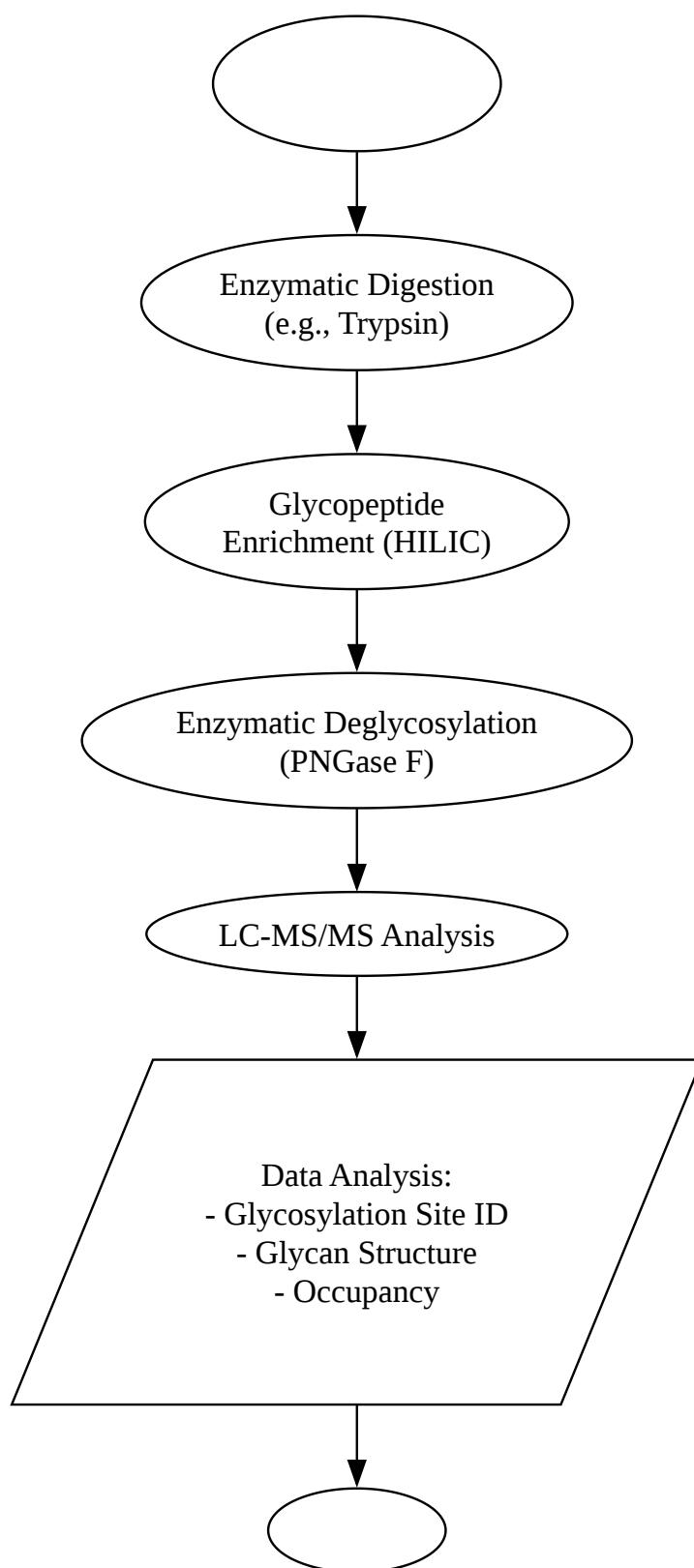
- Cell Line Engineering: A reporter cell line is created by transfecting cells with a plasmid containing a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a STAT3-responsive promoter.[22] These cells are also engineered to express the human IL-23 receptor components.[22]
- Assay Performance: The reporter cells are stimulated with IL-23, and the expression of the reporter gene is measured, which correlates with the activation of the IL-23 signaling pathway.[22][23] This method is suitable for high-throughput screening of IL-23 inhibitors.[22]

3. IL-23/IL-23R Binding Assays:

- NanoBRET (Bioluminescence Resonance Energy Transfer): This technology can be used to measure the binding affinity of IL-23 to its receptor components in living cells.[24] One receptor subunit is tagged with a NanoLuciferase (NL) donor, and IL-23 is labeled with a fluorescent acceptor. Binding brings the donor and acceptor into close proximity, resulting in energy transfer that can be measured.[24]
- HTRF (Homogeneous Time-Resolved Fluorescence): This assay measures the interaction between tagged IL-23 and IL-23R proteins. Disruption of this interaction by a blocking antibody or small molecule results in a decrease in the HTRF signal.[25]

Signaling Pathways and Experimental Workflows

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Conclusion

The post-translational modifications of the IL-23 signaling pathway components, particularly the glycosylation of its receptor and the phosphorylation of downstream signaling molecules, are integral to its biological function. A thorough understanding of these PTMs, facilitated by advanced experimental techniques, is paramount for the development of targeted and effective therapies for a host of inflammatory and autoimmune disorders. Future research should focus on elucidating the precise role of each PTM in modulating IL-23 activity and its pathological consequences.

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